

# Izuforant in Cholinergic Urticaria: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Izuforant |           |
| Cat. No.:            | B12394326 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for **Izuforant** (KPL-716), a selective oral histamine H4 receptor (H4R) antagonist, in the treatment of cholinergic urticaria (CholU). **Izuforant**'s performance is evaluated against established and emerging therapies, with supporting data from key clinical trials. Detailed experimental protocols and visualizations of relevant biological pathways are included to facilitate a deeper understanding of the therapeutic landscape for this debilitating condition.

## **Executive Summary**

Cholinergic urticaria, a form of chronic inducible urticaria triggered by sweating, presents a significant therapeutic challenge. While second-generation H1-antihistamines are the first-line treatment, a substantial portion of patients remain symptomatic. **Izuforant**, with its targeted anti-pruritic and anti-inflammatory effects, was investigated as a novel therapeutic option. A Phase IIa clinical trial revealed that while **Izuforant** was well-tolerated, it did not meet its primary endpoint of a significant reduction in the Urticaria Activity Score (UAS) after provocation. However, a notable improvement was observed in the Patient's Global Assessment of Severity (PGA-S). This guide places these findings in the context of other therapeutic modalities, including second-generation H1-antihistamines, Omalizumab, and emerging treatments like Ligelizumab and Remibrutinib, to inform future research and development in this area.



# Comparative Efficacy of Treatments for Cholinergic Urticaria

The following tables summarize the available quantitative data from clinical trials of **Izuforant** and its comparators in the treatment of cholinergic urticaria. It is important to note that much of the available data for H1-antihistamines and some biologics pertains to chronic spontaneous urticaria (CSU) or chronic idiopathic urticaria (CIU), which may not be directly extrapolated to cholinergic urticaria.

Table 1: Izuforant Clinical Trial Results in Cholinergic Urticaria

| Treatment                                             | Study Design                                                        | Key Efficacy<br>Endpoint                                                | Result                       | Safety and<br>Tolerability                                                            |
|-------------------------------------------------------|---------------------------------------------------------------------|-------------------------------------------------------------------------|------------------------------|---------------------------------------------------------------------------------------|
| Izuforant (LEO<br>152020) 100 mg<br>twice daily       | Phase IIa, randomized, double-blind, placebo- controlled, crossover | Change from baseline in Urticaria Activity Score (UAS) post-provocation | Primary endpoint<br>not met. | Well-tolerated. Most common adverse events were mild nausea and upper abdominal pain. |
| Patient's Global<br>Assessment of<br>Severity (PGA-S) | Significant improvement vs. placebo (P=0.02).[1]                    |                                                                         |                              |                                                                                       |

Table 2: Comparative Efficacy of Other Treatments in Urticaria



| Treatment                              | Disease                         | Key Efficacy Data                                                                                                              | Source    |
|----------------------------------------|---------------------------------|--------------------------------------------------------------------------------------------------------------------------------|-----------|
| Second-Generation<br>H1-Antihistamines |                                 |                                                                                                                                |           |
| Cetirizine (10 mg and 20 mg/day)       | Cholinergic Urticaria           | Significant improvement in daily symptom scores (p<0.01) and percentage of days with mild or no symptoms (p<0.05) vs. placebo. | [2][3][4] |
| Ebastine (up to 40 mg/day)             | Cholinergic Urticaria           | Dose escalation<br>showed marked effect<br>in patients poorly<br>treated by standard<br>doses.                                 |           |
| Loratadine (up-dosing<br>to 30 mg/day) | Cholinergic Urticaria           | Suppressed urticarial eruption in a patient refractory to standard doses.                                                      |           |
| Fexofenadine                           | Chronic Idiopathic<br>Urticaria | Statistically superior to placebo in reducing pruritus and number of wheals.                                                   | -<br>-    |
| Desloratadine                          | Chronic Idiopathic<br>Urticaria | Significantly improved total symptom score, pruritus, and number of hives vs. placebo.                                         | _         |
| Biologics & Small<br>Molecules         |                                 |                                                                                                                                | •         |
| Omalizumab (Anti-<br>IgE)              | Cholinergic Urticaria           | Real-world evidence<br>shows good response<br>in 62-75% of patients.                                                           |           |



| Omalizumab (300 mg)          | Chronic Spontaneous<br>Urticaria                    | Mean change from baseline in UAS7 at week 12: -14.82 vs. placebo.                                                 |
|------------------------------|-----------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|
| Ligelizumab (Anti-IgE)       | Chronic Spontaneous<br>Urticaria                    | Phase III trials<br>showed superiority to<br>placebo but not<br>omalizumab in<br>reducing UAS7.                   |
| Remibrutinib (BTK inhibitor) | Chronic Inducible<br>Urticaria (including<br>CholU) | Phase II trial ongoing<br>to assess efficacy.<br>Phase III trials in CSU<br>showed significant<br>UAS7 reduction. |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for key experiments cited in the evaluation of treatments for cholinergic urticaria.

### **Provocation Tests**

Provocation tests are essential for diagnosing and assessing the severity of cholinergic urticaria. A standardized protocol using a cycle ergometer is commonly employed.

- Objective: To induce symptoms of cholinergic urticaria in a controlled setting to evaluate treatment efficacy.
- Procedure:
  - The patient is instructed to pedal on a cycle ergometer.
  - The exercise intensity is adjusted to increase the patient's heart rate by 15 beats per minute every 5 minutes.



- The target is to achieve a heart rate 90 bpm above the baseline within 30 minutes.
- Body temperature is monitored throughout the test.
- The test is stopped upon the visualization of characteristic wheals.
- Alternative Method: A less resource-intensive method involves the patient going up and down a flight of stairs with heart rate and temperature monitoring. A body temperature above 37.05°C and a variation of 0.35°C above the initial value have shown high sensitivity and specificity for diagnosis.

### **Urticaria Activity Score over 7 days (UAS7)**

The UAS7 is a patient-reported outcome measure used to assess the severity of urticaria.

- Objective: To quantify the intensity of key urticaria symptoms (wheals and pruritus) over a 7day period.
- Procedure:
  - Patients record the number of wheals and the intensity of pruritus daily.
  - Wheal Score (daily):
    - 0: None
    - 1: Mild (<20 wheals/24h)
    - 2: Moderate (20-50 wheals/24h)
    - 3: Intense (>50 wheals/24h or large confluent areas)
  - Pruritus Score (daily):
    - 0: None
    - 1: Mild (present but not bothersome)
    - 2: Moderate (bothersome but does not interfere with daily activities or sleep)



- 3: Intense (severe, interferes with daily activities or sleep)
- The daily UAS is the sum of the daily wheal and pruritus scores (ranging from 0 to 6).
- The UAS7 is the sum of the daily UAS over 7 consecutive days (ranging from 0 to 42).

# Cholinergic Urticaria Quality of Life Questionnaire (CholU-QoL)

The CholU-QoL is a disease-specific questionnaire to assess the impact of cholinergic urticaria on a patient's quality of life.

- Objective: To measure the quality of life impairment in patients with cholinergic urticaria.
- Structure: The questionnaire consists of 28 items covering five domains: "symptoms," "functional life," "social interaction," "therapy," and "emotions."
- Recall Period: Patients are asked to reflect on the past two weeks when answering the questions.

## Signaling Pathways in Cholinergic Urticaria

The pathophysiology of cholinergic urticaria is complex and can involve different mechanisms. The following diagrams illustrate two proposed signaling pathways.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aaai-asbai.org.br [aaai-asbai.org.br]
- 2. novartis.com [novartis.com]
- 3. novartis.com [novartis.com]
- 4. Remibrutinib demonstrates favorable safety profile and sustained efficacy in chronic spontaneous urticaria over 52 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Izuforant in Cholinergic Urticaria: A Comparative Clinical Trial Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394326#clinical-trial-results-for-izuforant-in-cholinergic-urticaria]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com